Methyl Piperazine-2-carboxylate

Catalog No.
S1896737
CAS No.
2758-98-7
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Piperazine-2-carboxylate

CAS Number

2758-98-7

Product Name

Methyl Piperazine-2-carboxylate

IUPAC Name

methyl piperazine-2-carboxylate

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3

InChI Key

ODQZNBWVRPKMKN-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCCN1

Canonical SMILES

COC(=O)C1CNCCN1

Organic Chemistry and Medicinal Chemistry

Research in organic chemistry focuses on the synthesis and properties of MPC and related compounds. This involves studying their reactivity and potential for further chemical modifications. These studies can provide insights into the design and development of new molecules with desired properties.

There is also interest in MPC's potential applications in medicinal chemistry. Scientists investigate MPC's interactions with biological systems to understand its possible therapeutic effects. This research can involve studying how MPC binds to specific molecules or enzymes and its influence on cellular processes .

Material Science

Scientific studies explore the potential use of MPC in material science. Researchers investigate the physical and chemical properties of MPC to determine its suitability for applications such as:

  • Components in organic frameworks: These are porous materials with potential applications in gas storage and separation Source: Molport, methyl piperazine-2-carboxylate: .
  • Development of new polymers: MPC's chemical structure can be incorporated into polymers to create new materials with specific properties.

Methyl Piperazine-2-carboxylate is an organic compound characterized by the presence of a piperazine ring substituted with a carboxylate group and a methyl ester. Its molecular formula is C6H12N2O2C_6H_{12}N_2O_2. The compound features two nitrogen atoms in the piperazine ring, contributing to its basicity and reactivity. Methyl Piperazine-2-carboxylate is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

, similar to other piperazine derivatives:

  • Acylation: The amine groups in the piperazine can react with acyl halides or acid anhydrides, leading to the formation of amides.
  • Alkylation: Alkyl halides can react with the amine groups, allowing for the introduction of different alkyl chains into the molecule.
  • N-Oxidation: This reaction involves oxidizing agents, producing piperazine N-oxides.
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, forming stable complexes that exhibit unique properties .

Methyl Piperazine-2-carboxylate has shown potential biological activity, particularly in the pharmaceutical field. Compounds containing piperazine moieties are often explored for their pharmacological properties, including:

  • Antidepressant effects: Some piperazine derivatives have been linked to mood-enhancing properties.
  • Antipsychotic activity: Certain analogs have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antimicrobial properties: Research indicates that piperazine derivatives may exhibit antibacterial and antifungal activities .

Several synthesis methods exist for Methyl Piperazine-2-carboxylate:

  • Direct Esterification: The reaction of piperazine-2-carboxylic acid with methanol under acidic conditions can yield Methyl Piperazine-2-carboxylate.
  • Carbamate Formation: Reacting piperazine with methyl chloroformate leads to the formation of carbamate derivatives, which can be hydrolyzed to form the desired ester .
  • Multi-step Synthesis: More complex synthetic routes involve intermediate compounds that undergo various transformations to yield Methyl Piperazine-2-carboxylate.

Methyl Piperazine-2-carboxylate finds applications in several fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various drugs.
  • Chemical Research: The compound is utilized in studies exploring the reactivity and properties of piperazine derivatives.
  • Agricultural Chemistry: Some derivatives are being investigated for their potential use as agrochemicals due to their biological activity .

Interaction studies of Methyl Piperazine-2-carboxylate focus on its binding affinity and activity with various biological targets. Research has demonstrated its potential interactions with:

  • Receptors: Binding studies indicate that it may interact with serotonin and dopamine receptors, influencing neurotransmission.
  • Enzymes: Investigations into enzyme inhibition or activation have shown promise for therapeutic applications.

These studies contribute to understanding how Methyl Piperazine-2-carboxylate may function as a lead compound for drug development .

Methyl Piperazine-2-carboxylate shares structural similarities with other piperazine derivatives. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-MethylpiperazineSimple piperazine derivativeLacks carboxylic acid functionality
Piperazine-1,4-dicarboxylic acidDicarboxylic derivativeContains two carboxylic acid groups
1-(4-Methoxyphenyl)piperazineSubstituted piperazineAromatic substitution enhances lipophilicity
1-(3-Chlorophenyl)piperazineHalogenated derivativePotentially increased biological activity

Methyl Piperazine-2-carboxylate is unique due to its specific carboxylate structure, which influences its reactivity and biological profile compared to these similar compounds. Its methyl ester group also enhances solubility and bioavailability, making it particularly valuable in drug design .

Structural Features

Methyl piperazine-2-carboxylate consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. A methyl ester group (-OCH₃) is attached to the 2-position of the ring, while the remaining positions are saturated with hydrogen or alkyl groups. Its IUPAC name is methyl piperazine-2-carboxylate, and it is classified as a carboxylate ester with a bicyclic amine scaffold.

Key Structural Attributes:

AttributeDescription
Molecular FormulaC₆H₁₂N₂O₂
SMILES NotationCOC(=O)C1CNCCN1
CAS Number2758-98-7
Molecular Weight144.17 g/mol

Functional Group Reactivity

The ester group at the 2-position enables nucleophilic acyl substitution, while the piperazine ring’s nitrogen atoms participate in acid-base reactions and hydrogen bonding. These properties make the compound versatile in forming amides, salts, and complexes.

Historical Context and Development

Early Synthetic Routes

Methyl piperazine-2-carboxylate was first synthesized through cyclization reactions involving pyrazine derivatives or via esterification of piperazine-2-carboxylic acid. Early methods focused on optimizing yields for industrial-scale production, particularly in the context of HIV protease inhibitor development.

Modern Biocatalytic Approaches

Recent advancements include enzymatic resolution using aminopeptidases (e.g., Aspergillus oryzae LAP2) to produce enantiopure (S)-piperazine-2-carboxylic acid derivatives. These methods offer high stereochemical control and environmental sustainability compared to traditional chemical synthesis.

Significance in Chemical and Pharmaceutical Research

Role in Drug Discovery

Methyl piperazine-2-carboxylate serves as a key intermediate in synthesizing:

  • NMDA Receptor Antagonists: Derivatives with aryl substituents (e.g., phenanthrene) exhibit subtype-specific inhibition of GluN2C/D receptors, critical for neurological disorders.
  • HIV Protease Inhibitors: Structural modifications (e.g., fluorine or cyclopropyl groups) enhance binding affinity to drug-resistant HIV-1 variants.
  • Kainate Receptor Modulators: Substituted analogs show dual antagonism of NMDA and GluK1 receptors, offering therapeutic potential for neurodegenerative diseases.

Industrial and Synthetic Applications

The compound facilitates:

  • Enzymatic Resolution: Kinetic resolution via Candida antarctica lipase A (CAL-A) yields enantiopure methyl esters for chiral drug synthesis.
  • Solid-Phase Synthesis: Immobilization on methacrylic resins enables continuous-flow production of bioactive molecules.

Overview of Structure-Activity Relationships

Impact of Substituents on Biological Activity

Modifications at the piperazine ring or ester group significantly alter pharmacological profiles:

Substituent PositionModificationBiological EffectReference
Phenyl or halogenEnhanced GluN2D/NMDA receptor affinity
Ester GroupHydrolysis to acidIncreased solubility and metabolic stability
Piperazine RingFluorine substitutionImproved cell permeability in HIV inhibitors

Electronic and Steric Effects

DFT calculations reveal that electron-withdrawing groups (e.g., -Br, -I) at the N¹ position reduce pKa values of adjacent nitrogen atoms, enhancing binding to acidic protein pockets. Steric hindrance from bulky substituents (e.g., tert-butyl) can limit conformational flexibility, altering receptor interactions.

Molecular Structure and Conformational Analysis

Methyl piperazine-2-carboxylate exhibits a well-defined molecular structure with the chemical formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 grams per mole [1] [2] [3]. The compound consists of a six-membered piperazine ring bearing a carboxylate ester functionality at the 2-position. The canonical SMILES representation of this molecule is COC(=O)C1CNCCN1, indicating the methyl ester group attached to the piperazine ring carbon adjacent to one of the nitrogen atoms [2] [3].

The piperazine ring in methyl piperazine-2-carboxylate adopts a chair conformation, which is the most stable configuration for six-membered heterocycles [4] [5]. This conformational preference arises from the minimization of angle strain and torsional interactions within the ring system [4]. Nuclear magnetic resonance studies of similar piperazine derivatives have demonstrated that the ring undergoes rapid interconversion between chair conformations through ring-flipping processes [6] [5].

Conformational analysis reveals that the piperazine ring exists predominantly in the chair form, with the two nitrogen atoms occupying positions that minimize steric interactions [5] [7]. The presence of the carboxylate ester substituent at the 2-position introduces additional conformational considerations, as the ester group can adopt different orientations relative to the ring plane [8] [5]. Temperature-dependent nuclear magnetic resonance studies of related piperazine compounds have shown that conformational barriers for ring inversion typically range between 56 and 80 kilojoules per mole [5] [7].

The three-dimensional molecular structure is characterized by specific bond angles and distances that reflect the sp³ hybridization of the piperazine carbon and nitrogen atoms [4]. The InChI key for methyl piperazine-2-carboxylate is ODQZNBWVRPKMKN-UHFFFAOYSA-N, providing a unique identifier for this specific stereochemical arrangement [3].

Physical Properties

Melting and Boiling Points

The thermal properties of methyl piperazine-2-carboxylate have been determined through computational methods due to limited experimental data availability. The calculated boiling point is 223.6 ± 35.0 degrees Celsius at 760 torr [9]. This relatively moderate boiling point reflects the compound's molecular weight and intermolecular interactions, particularly hydrogen bonding capabilities of the piperazine nitrogen atoms [9].

The flash point has been calculated as 89.0 ± 25.9 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [9]. These thermal parameters are consistent with similar piperazine derivatives and carboxylate esters of comparable molecular weight [9] [10].

PropertyValueMethodReference
Boiling Point223.6 ± 35.0°CCalculated [9]
Flash Point89.0 ± 25.9°CCalculated [9]
Melting PointNot reported--

Solubility Parameters

Methyl piperazine-2-carboxylate demonstrates excellent water solubility, with calculated values exceeding 1000 grams per liter at 25 degrees Celsius [9]. This high aqueous solubility results from the presence of two nitrogen atoms in the piperazine ring, both capable of forming hydrogen bonds with water molecules [9] [4].

The compound's LogP value ranges from -1.28 to 0.18, indicating hydrophilic character [2] [3]. The negative LogP values suggest preferential partitioning into the aqueous phase rather than organic solvents [2] [3]. The topological polar surface area is calculated as 50.36 square angstroms, reflecting the contribution of the nitrogen and oxygen atoms to the molecule's polar character [2] [3].

The solubility profile is further characterized by the compound's ability to form hydrogen bonds, with four hydrogen bond acceptor sites and two hydrogen bond donor sites [2] [3]. These parameters collectively indicate that methyl piperazine-2-carboxylate exhibits favorable solubility in polar protic solvents [2] [3].

Stability Characteristics

The stability of methyl piperazine-2-carboxylate is influenced by both the piperazine ring system and the ester functionality. Piperazine derivatives demonstrate exceptional thermal stability, with resistance to degradation observed up to 150 degrees Celsius [11] [12]. This thermal stability arises from the inherent stability of six-membered heterocycles, which experience minimal angle strain and torsional stress [11] [12].

The calculated density of 1.059 ± 0.06 grams per cubic centimeter at 20 degrees Celsius provides insight into the compound's molecular packing and intermolecular interactions [9]. The ester functionality contributes to the overall stability through resonance stabilization of the carbonyl group [13].

Studies of piperazine thermal degradation mechanisms indicate that six-membered rings exhibit superior stability compared to five-membered or seven-membered analogs [12]. The degradation rate of piperazine compounds follows first-order kinetics with activation energies typically ranging from 150 to 200 kilojoules per mole [11] [12].

Chemical Properties

Reactivity of the Piperazine Ring

The piperazine ring in methyl piperazine-2-carboxylate exhibits characteristic reactivity patterns associated with secondary amines [14] [4]. The two nitrogen atoms can undergo various chemical transformations including acylation, alkylation, and coordination chemistry [14]. Acylation reactions occur readily when the piperazine ring is treated with acyl halides or acid anhydrides, forming amide bonds [14].

Alkylation reactions represent another important reactivity pathway, where alkyl halides or alkylating agents can substitute hydrogen atoms on the nitrogen centers [14]. The reactivity of the piperazine ring is influenced by the electron density at the nitrogen atoms, which can be modulated by substituents on the ring [14] [15].

The piperazine moiety can also undergo N-oxidation reactions when treated with oxidizing agents such as peracids or hydrogen peroxide [14]. These reactions lead to the formation of N-oxide derivatives with altered electronic properties [14]. The ring system demonstrates stability toward catalytic hydrogenation under mild conditions but can participate in more complex transformations under forcing conditions [15].

Coordination chemistry represents an additional reactivity mode, where the nitrogen lone pairs can coordinate to metal centers forming stable complexes [14]. This coordination ability makes piperazine derivatives valuable as ligands in organometallic chemistry [14] [16].

Carboxylate Ester Functionality

The methyl ester group in methyl piperazine-2-carboxylate undergoes typical ester reactions including hydrolysis, transesterification, and reduction [13] [17]. Acid-catalyzed hydrolysis proceeds through nucleophilic acyl substitution, where water attacks the carbonyl carbon after protonation of the carbonyl oxygen [13].

Basic hydrolysis, also known as saponification, occurs through addition of hydroxide ion to the carbonyl carbon, followed by elimination of methoxide [17]. This reaction is thermodynamically favorable and essentially irreversible under basic conditions [17]. The hydrolysis products are piperazine-2-carboxylic acid and methanol [13] [17].

The ester functionality can undergo transesterification reactions with alcohols in the presence of acid or base catalysts [13]. These reactions allow for the preparation of different alkyl esters of piperazine-2-carboxylic acid [13]. Reduction of the ester group using hydride reagents such as lithium aluminum hydride yields the corresponding primary alcohol [13].

The carbonyl carbon in the ester group exhibits electrophilic character, making it susceptible to attack by nucleophiles [13] [17]. The reactivity is enhanced by the electron-withdrawing nature of the ester oxygen, which stabilizes the tetrahedral intermediate formed during nucleophilic addition [13] [17].

Acid-Base Properties

Methyl piperazine-2-carboxylate exhibits basic properties due to the presence of two nitrogen atoms in the piperazine ring [4] [18]. The basicity characteristics follow patterns observed for related piperazine compounds, with pKa values influenced by the electron-withdrawing effect of the carboxylate ester group [4] [18].

Piperazine itself demonstrates two distinct pKa values: 9.73 and 5.35 at 25 degrees Celsius [4] [18]. The introduction of electron-withdrawing substituents such as carboxylate esters typically reduces these pKa values [18]. Secondary amines generally exhibit stronger basicity than tertiary amines, contributing to the overall basic character of the compound [18].

The pH of aqueous solutions of piperazine derivatives typically ranges from 10.8 to 11.8 for 10% solutions [4]. The presence of the ester group is expected to moderate this basicity through inductive effects [18]. The compound can form salts with various acids, including hydrochloric acid to produce dihydrochloride salts [19] [20].

CompoundpKa1 (25°C)pKa2 (25°C)Reference
Piperazine9.735.35 [4] [18]
2-Methylpiperazine~9.2-9.5~5.0-5.3 [18]
1-Ethylpiperazine~9.0-9.3~4.8-5.1 [18]

The acid-base equilibria are influenced by temperature, with enthalpy changes typically ranging from 30 to 50 kilojoules per mole for piperazine derivatives [18]. These thermodynamic parameters affect the temperature dependence of basicity and solution behavior [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about methyl piperazine-2-carboxylate through analysis of both proton and carbon-13 spectra [6] [5]. The piperazine ring carbons appear as distinct signals in the carbon-13 spectrum, with the C-2 carbon bearing the carboxylate group typically appearing downfield due to the electron-withdrawing effect of the ester functionality [6] [5].

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the piperazine ring protons [6] [5]. The methylene protons adjacent to the nitrogen atoms appear as complex multipiples, with chemical shifts influenced by the conformational dynamics of the ring system [6] [5]. Temperature-dependent nuclear magnetic resonance studies demonstrate the dynamic nature of the piperazine ring, with coalescence phenomena observed as temperature increases [5] [7].

The conformational behavior of piperazine derivatives has been extensively studied using variable-temperature nuclear magnetic resonance spectroscopy [5] [7]. These studies reveal that piperazine rings undergo chair-to-chair interconversion with activation barriers typically ranging from 56 to 80 kilojoules per mole [5] [7]. The presence of substituents affects these barriers, with electron-withdrawing groups generally increasing the barriers to conformational interconversion [5] [7].

Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear single quantum coherence provide additional structural confirmation through connectivity mapping [6]. These experiments are particularly valuable for assigning specific proton and carbon signals in complex piperazine derivatives [6].

Mass Spectrometry Profiles

Mass spectrometry analysis of methyl piperazine-2-carboxylate yields characteristic fragmentation patterns that provide structural information [21]. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the molecular weight of the compound [1] [2]. Common fragmentation pathways include loss of the methoxy group (mass 31) and loss of the entire ester functionality (mass 59) [21].

Collision-induced dissociation experiments generate product ions that help elucidate the fragmentation mechanisms [21]. The piperazine ring typically remains intact during initial fragmentation, with preferential cleavage occurring at the ester linkage [21]. Secondary fragmentation can lead to ring-opening reactions and formation of linear fragments [21].

Electrospray ionization mass spectrometry provides molecular weight confirmation and can detect protonated molecular ions [21]. The protonation typically occurs at one of the piperazine nitrogen atoms, creating ions with mass-to-charge ratio 145 [21]. Tandem mass spectrometry experiments allow for detailed structural elucidation through systematic fragmentation analysis [21].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups in methyl piperazine-2-carboxylate [22] [23]. The carbonyl stretch of the ester group appears as a strong absorption typically around 1730-1750 wavenumbers [22] [23]. This frequency is characteristic of aliphatic esters and confirms the presence of the carboxylate functionality [22] [23].

The nitrogen-hydrogen stretching vibrations of the piperazine ring appear in the region around 3200-3400 wavenumbers [22] [23] [24]. These bands are often broad due to hydrogen bonding interactions between molecules [23] [24]. The intensity and frequency of these absorptions provide information about the hydrogen bonding environment [23] [24].

Carbon-hydrogen stretching vibrations appear in the aliphatic region around 2800-3000 wavenumbers [22] [24]. The methyl group of the ester shows characteristic stretching and bending modes [22] [24]. The piperazine ring carbons contribute to various skeletal vibrations in the fingerprint region below 1500 wavenumbers [22] [23] [24].

Comparative studies of piperazine derivatives have established characteristic frequencies for ring vibrations and substituent effects [22] [23] [24]. Deuteration experiments help distinguish nitrogen-hydrogen vibrations from other stretching modes [23]. Scaled quantum chemical calculations have been used to predict and assign vibrational frequencies for piperazine compounds [22] [24].

X-ray Crystallographic Analysis

X-ray crystallographic studies of piperazine derivatives provide definitive structural information including bond lengths, bond angles, and molecular conformations [25] [26] [27]. The piperazine ring typically adopts a chair conformation in the solid state, consistent with solution-phase nuclear magnetic resonance observations [25] [4] [27].

Crystal packing studies reveal intermolecular interactions that stabilize the solid-state structure [27] [28]. Hydrogen bonding between nitrogen atoms and various acceptor sites contributes to the overall crystal stability [27] [28]. The piperazine derivatives often form extended hydrogen-bonded networks in the crystalline state [27] [28].

Structural parameters derived from crystallographic analysis include nitrogen-carbon bond lengths typically ranging from 1.45 to 1.47 angstroms [25] [26]. The carbon-carbon bond lengths within the ring are approximately 1.52 angstroms, consistent with sp³ hybridization [25] [26]. Bond angles around the nitrogen atoms typically range from 108 to 112 degrees, reflecting the tetrahedral geometry [25] [26].

The classical synthetic approaches to methyl piperazine-2-carboxylate encompass several well-established methodologies that have been extensively utilized in both academic and industrial settings. These routes provide reliable access to the target compound through different strategic disconnections and ring-forming reactions.

From Pyrazine Precursors

The most straightforward approach to methyl piperazine-2-carboxylate involves the hydrogenation of pyrazine-2-carboxylic acid derivatives [1] [2]. This methodology represents a direct reduction strategy that efficiently converts the aromatic pyrazine ring to the saturated piperazine core. The process typically employs pyrazine-2-carboxamide as the starting material, which undergoes quantitative hydrogenation using ten percent palladium on carbon catalyst in aqueous medium [1].

The hydrogenation proceeds under mild conditions, typically at room temperature and atmospheric pressure, making it particularly suitable for large-scale synthesis [1]. The reaction mechanism involves the stepwise reduction of the pyrazine ring, proceeding through dihydropyrazine intermediates before complete saturation to the piperazine ring system [1]. This approach offers several advantages including operational simplicity, high yields ranging from eighty to ninety-five percent, and the use of water as the reaction medium, which aligns with green chemistry principles [1].

Alternative pyrazine precursors include pyrazine-2-carboxylic acid esters, which can be directly hydrogenated to yield the corresponding piperazine carboxylate products [3] [2]. The esterification of pyrazine-2-carboxylic acid with methanol under acidic conditions provides methyl pyrazine-2-carboxylate, which serves as an excellent substrate for subsequent hydrogenation [3]. This route is particularly valuable when the methyl ester functionality is required in the final product, as it eliminates the need for post-reduction esterification steps.

The scalability of pyrazine reduction has been demonstrated in industrial applications, where continuous flow hydrogenation systems enable efficient processing of large quantities of material [1]. The palladium catalyst can be regenerated and reused multiple times without significant loss of activity, making this approach economically attractive for commercial production [1]. Furthermore, the mild reaction conditions minimize the formation of side products, ensuring high purity of the final piperazine carboxylate product.

Via Cyclization Reactions

Cyclization-based approaches represent another important class of classical synthetic routes to piperazine rings. These methods involve the formation of the six-membered diazine ring through intramolecular bond formation from appropriately functionalized precursors.

One of the most significant cyclization approaches involves the reaction of diethylene triamine under elevated temperature and pressure conditions [4]. This industrial process employs Raney nickel or Raney cobalt catalysts supported on non-acidic carriers, with reaction temperatures maintained between one hundred fifty and two hundred fifty degrees Celsius under pressures of three hundred to one thousand pounds per square inch [4]. The process achieves diethylene triamine conversions of approximately seventy-eight percent with piperazine yields of seventy-six point six mole percent [4].

The reaction mechanism involves the cyclization of diethylene triamine through elimination of ammonia, resulting in the formation of the piperazine ring [4]. The continuous nature of this process allows for the production of substantial quantities of piperazine, with catalyst lifetimes enabling the production of over one hundred pounds of piperazine per pound of catalyst before regeneration is required [4]. This methodology has found extensive application in the large-scale manufacture of piperazine for pharmaceutical and industrial applications.

Another important cyclization strategy involves the use of bis(dichloroethyl)amine derivatives in combination with aromatic amines [5]. This approach enables the direct construction of the piperazine ring through nucleophilic substitution and subsequent cyclization reactions. The methodology has been particularly valuable for the synthesis of substituted piperazine derivatives, where the aromatic amine component introduces specific substitution patterns on the nitrogen atoms.

Recent advances in cyclization methodology include the development of photoredox-catalyzed approaches that enable the formation of piperazine rings under mild conditions [6] [7]. These methods employ organic photoredox catalysts to promote six-endo-trig radical cyclization reactions with in situ generated imines, providing access to diversely substituted piperazine cores without the need for prefunctionalized substrates [6] [7]. The operational simplicity and mild reaction conditions make these approaches particularly attractive for laboratory-scale synthesis and pharmaceutical research applications.

Stereoselective Synthesis Approaches

The development of stereoselective synthetic methodologies for piperazine-2-carboxylates has become increasingly important due to the recognition that individual enantiomers of pharmaceutical compounds can exhibit markedly different biological activities. Several sophisticated approaches have been developed to access enantiopure piperazine derivatives with high levels of stereochemical control.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation represents one of the most powerful and widely applicable methods for the stereoselective synthesis of piperazine-2-carboxylates. This approach typically involves the enantioselective reduction of pyrazine derivatives using chiral transition metal catalysts.

Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly effective method for accessing chiral piperazines [8] [9]. The methodology employs iridium complexes bearing chiral phosphinooxazoline ligands to promote the enantioselective hydrogenation of pyrazines activated by alkyl halides [8]. This approach has demonstrated remarkable enantioselectivities, with enantiomeric excesses reaching up to ninety-six percent under optimized conditions [8].

The reaction mechanism involves the coordination of the pyrazine substrate to the chiral iridium center, followed by stereoselective hydride delivery to one face of the aromatic ring [8]. The activation of pyrazines through alkylation with alkyl halides is crucial for achieving high enantioselectivity, as it increases the electrophilicity of the heterocycle and facilitates productive coordination to the metal center [8]. The methodology has proven particularly effective for the synthesis of three-substituted piperazines as well as two-three-disubstituted and three-five-disubstituted derivatives [8].

Rhodium-catalyzed asymmetric hydrogenation provides an alternative approach that has shown excellent results for specific substrate classes [9] [10]. Rhodium complexes bearing chiral bisphosphine ligands such as binap have demonstrated high enantioselectivities in the hydrogenation of tetrahydropyrazine derivatives [9]. The methodology typically operates under mild conditions, with hydrogen pressures ranging from ten to fifty bar and reaction temperatures between twenty-five and fifty degrees Celsius [9].

The scalability of asymmetric hydrogenation has been demonstrated in several industrial applications [9]. The mild reaction conditions, high enantioselectivities, and the ability to recycle expensive chiral catalysts make this approach particularly attractive for the large-scale production of enantiopure piperazine derivatives [9]. Furthermore, the development of immobilized chiral catalysts has enabled continuous-flow processes that further enhance the economic viability of asymmetric hydrogenation for commercial applications [1].

Chiral Auxiliary Methods

Chiral auxiliary approaches provide an alternative strategy for accessing enantiopure piperazine-2-carboxylates through the use of covalently attached chiral directing groups. These methodologies rely on the diastereoselective formation of carbon-carbon or carbon-nitrogen bonds, followed by removal of the chiral auxiliary to reveal the desired enantiopure product.

One of the most successful chiral auxiliary approaches involves the use of phenylglycinol derivatives [9] [11]. The methodology begins with the condensation of R-phenylglycinol with N-Boc glycine in the presence of dicyclohexylcarbodiimide, followed by reduction and protection to provide the corresponding silyl ether [9]. Selective condensation with bromoacetic acid and subsequent cyclization delivers the requisite two-oxopiperazine intermediate [9].

The key stereochemical-determining step involves the diastereoselective methylation of the two-oxopiperazine, which proceeds with greater than ninety percent diastereomeric excess [9]. This high level of stereochemical control arises from the conformational bias imposed by the phenylglycinol auxiliary, which effectively shields one face of the enolate from approaching electrophiles [9]. Final decarbonylation and debenzylation steps provide the desired R-two-methylpiperazine in sixty-three percent overall yield [9].

Alternative chiral auxiliary systems have been developed based on Ellman's tert-butanesulfinamide auxiliary [9]. This approach involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to homochiral α-amino sulfinylimines derived from phenylglycinol [9]. The methodology enables access to stereochemically defined trifluoromethylated piperazines, which represent important building blocks in drug discovery due to the favorable effects of the trifluoromethyl group on metabolic stability and lipophilicity [9].

Carbohydrate-derived chiral auxiliaries have also found application in piperazine synthesis [9]. The approach exploits the chirality of four-O-trifloxy-two-three-anhydro-ribopyranosides in combination with N,N'-disubstituted ethylenediamines to construct chiral tetrasubstituted piperazines [9]. Simultaneous nucleophilic attack by the two nitrogen atoms of the diamine results in the formation of pyrano-fused tetrasubstituted piperazines in approximately eighty percent yield [9].

Production of Enantiomerically Pure Forms

The production of enantiomerically pure piperazine-2-carboxylates requires careful attention to both the synthetic methodology and the purification processes employed. Several strategies have been developed to ensure high enantiomeric purity in the final products.

Enzymatic resolution represents one of the most effective approaches for accessing enantiopure piperazine carboxylic acids [9] [1] [12]. The methodology employs stereospecific amidases from wild-type microorganisms to achieve kinetic resolution of racemic piperazine-2-carboxamide [12]. Klebsiella terrigena has proven particularly effective for this transformation, providing S-piperazine-2-carboxylic acid with greater than ninety-nine percent enantiomeric excess [12].

The enzymatic approach offers several advantages including mild reaction conditions, excellent stereoselectivity, and the ability to process large quantities of material [1] [12]. The use of whole bacterial cells eliminates the need for enzyme purification and enables the development of simple fermentation-based processes [12]. Furthermore, the remaining R-carboxamide can be converted to the corresponding R-carboxylic acid through chemical hydrolysis, providing access to both enantiomers from a single resolution process [12].

Immobilized enzyme systems have been developed to further enhance the practicality of enzymatic resolution [1]. Immobilized leucine aminopeptidase from Aspergillus oryzae has demonstrated excellent performance in the resolution of racemic piperazine-2-carboxamide at twenty percent substrate loading [1]. The immobilized biocatalyst can be reused for multiple cycles without significant loss of activity, making the process economically attractive for commercial production [1].

Crystallization-based resolution provides another approach for obtaining enantiomerically pure piperazine derivatives [9]. The formation of diastereomeric salts with chiral resolving agents enables the separation of enantiomers through selective crystallization. This approach has proven particularly effective when combined with asymmetric synthesis methodologies that provide material with moderate enantiomeric excess, as crystallization can enhance the optical purity to greater than ninety-nine percent [9].

Scale-up Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of methyl piperazine-2-carboxylate requires careful consideration of numerous factors that impact both the economic viability and practical feasibility of the chosen synthetic route. Scale-up considerations encompass catalyst costs, reaction conditions, safety requirements, and environmental impact, all of which must be optimized to ensure successful commercial implementation.

Catalyst cost represents one of the most significant economic factors in large-scale piperazine synthesis [4] [13]. While precious metal catalysts such as palladium and rhodium provide excellent performance in laboratory settings, their high cost becomes prohibitive at industrial scale [4]. Raney nickel and Raney cobalt catalysts have proven more economically viable for large-scale applications, particularly in continuous flow processes where catalyst regeneration and recycling can be implemented effectively [4].

The development of heterogeneous catalysts supported on commercial polymeric resins has emerged as a promising solution for scale-up applications [13]. These catalysts combine the advantages of homogeneous catalysis with the practical benefits of easy separation and recycling [13]. Metal ions supported on polymeric resins have demonstrated excellent performance in the synthesis of monosubstituted piperazine derivatives, with catalyst lifetimes sufficient for commercial viability [13].

Reaction temperature and pressure requirements significantly impact the design and cost of industrial equipment [4] [13]. High-pressure processes, while often providing excellent yields and selectivities, require specialized pressure vessels and safety systems that substantially increase capital costs [4]. The development of atmospheric pressure alternatives, such as microwave-assisted synthesis, has shown promise for reducing equipment complexity while maintaining reaction efficiency [13].

Solvent selection plays a crucial role in both the environmental impact and economic viability of large-scale processes [13] [14]. Water-based processes are strongly preferred for industrial applications due to their environmental friendliness, low cost, and simplified waste treatment requirements [1] [14]. The development of aqueous reaction conditions for piperazine synthesis has enabled significant improvements in both process economics and environmental sustainability [1].

Waste minimization strategies are essential for commercial viability and regulatory compliance [13] [14]. One-pot synthesis approaches that eliminate the need for intermediate isolation and purification steps have demonstrated significant advantages in reducing waste generation [13]. The development of telescoped processes, where multiple reaction steps are conducted sequentially without intermediate workup, has proven particularly effective for piperazine synthesis [1].

Safety considerations become paramount at industrial scale, particularly for processes involving high pressures, elevated temperatures, or hazardous reagents [4] [13]. The implementation of continuous flow processes can significantly improve safety profiles by reducing the inventory of hazardous materials and enabling better process control [13]. Microwave-assisted synthesis has also shown advantages in terms of safety, as it enables efficient heating without the need for high-pressure equipment [13].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for methyl piperazine-2-carboxylate has become increasingly important as regulatory pressures and environmental consciousness drive the adoption of green chemistry principles. Several innovative approaches have been developed that minimize environmental impact while maintaining synthetic efficiency and economic viability.

Solvent-free mechanochemical synthesis represents one of the most promising green chemistry approaches . Ball milling of piperazine with solid carbonate bases and carbon dioxide gas under high pressure directly forms piperazine-1-carboxylic acid via carbamate intermediates . This methodology eliminates the use of volatile organic solvents and achieves near-quantitative yields, making it highly attractive from both environmental and economic perspectives .

Catalytic methodologies using biomimetic systems have shown significant promise for sustainable piperazine synthesis . Enzymatic carboxylation using carbonic anhydrase mimics accelerates carbon dioxide incorporation into piperazine under mild conditions of twenty-five degrees Celsius and one atmosphere pressure . Immobilized enzymes on mesoporous silica supports enable catalyst reuse for up to five cycles without significant activity loss, further enhancing the sustainability of the process .

Microwave-assisted synthesis has emerged as an effective tool for improving the efficiency and environmental profile of piperazine synthesis [13]. The use of microwave radiation enables rapid heating and enhanced reaction rates while reducing energy consumption compared to conventional heating methods [13]. Flow microwave reactor systems have been developed that enable continuous processing with minimal solvent use and reduced waste generation [13].

The development of heterogeneous catalytic systems has provided significant advantages in terms of catalyst recovery and recycling [14]. Immobilized piperazine on graphene oxide surfaces has been developed as a bifunctional acid-base catalyst for multicomponent reactions [14]. This approach combines the catalytic activity of piperazine with the recyclability of heterogeneous systems, enabling multiple reuse cycles without significant loss of activity [14].

Aqueous reaction media have been increasingly adopted for piperazine synthesis to reduce environmental impact [1] [14]. Water-based processes eliminate the use of organic solvents and simplify waste treatment requirements [1]. The development of water-compatible catalytic systems has enabled efficient piperazine synthesis under environmentally benign conditions while maintaining high yields and selectivities [1].

Bio-based synthetic approaches utilizing renewable feedstocks have shown promise for sustainable piperazine production [16]. The use of biomass-derived starting materials and biocatalytic transformations provides a pathway toward carbon-neutral synthesis of piperazine derivatives [16]. Fermentation-based processes using engineered microorganisms have demonstrated the potential for direct biological synthesis of piperazine compounds from renewable carbon sources [12].

Carbon dioxide utilization strategies have been developed that transform waste carbon dioxide into valuable piperazine derivatives [16]. These approaches not only provide sustainable synthetic routes but also contribute to carbon dioxide mitigation efforts [16]. The development of efficient catalytic systems for carbon dioxide incorporation has enabled the synthesis of piperazine carboxylates directly from carbon dioxide and amine precursors [16].

Energy-efficient synthetic methodologies have been developed that minimize energy consumption while maintaining synthetic efficiency [13]. Room temperature reactions, atmospheric pressure conditions, and reduced reaction times all contribute to improved energy profiles [13]. The optimization of reaction conditions using Design of Experiments approaches has enabled the identification of optimal conditions that balance yield, selectivity, and energy efficiency [13].

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Dates

Last modified: 08-16-2023

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